2-Bromo-3,6-difluorobenzyl bromide

Übersicht

Beschreibung

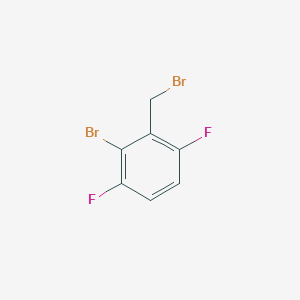

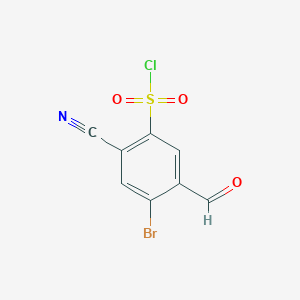

2-Bromo-3,6-difluorobenzyl bromide is a chemical compound with the molecular formula C₇H₅BrF₂ . It falls under the category of fluorinated aromatic compounds . The compound consists of a benzene ring substituted with bromine and two fluorine atoms. Its systematic IUPAC name is α-Bromo-2,6-difluorotoluene .

Synthesis Analysis

The synthesis of this compound involves halogenation of the corresponding toluene derivative. One common method is the bromination of 2,6-difluorotoluene using a brominating agent such as N-bromosuccinimide (NBS) . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces one of the hydrogen atoms on the benzene ring .

Molecular Structure Analysis

F | F - C - Br | H Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, coupling reactions, and cross-coupling reactions. For instance, it can undergo Suzuki-Miyaura cross-coupling with arylboronic acids to form biaryl compounds .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Derivatization Agent in Chromatography and Mass Spectrometry

2-Bromo-3,6-difluorobenzyl bromide is structurally related to pentafluorobenzyl bromide (PFB-Br), a compound noted for its role as a versatile derivatization agent in chromatography and mass spectrometry. Such agents are essential for the sensitive analysis of various substances, including inorganic and organic anions in biological samples, through enhancing their detectability and stability. PFB-Br, for example, has been utilized to analyze nitrite, nitrate, cyanide, and dialkyl organophosphates in plasma, urine, and saliva (Tsikas, 2017).

Synthesis of Polymers

The compound is potentially useful in the synthesis of polymers with controlled molecular architecture, similar to how dendritic macromolecules are created. A convergent growth approach to dendritic macromolecules involves starting from the periphery of the molecule and moving inward, using benzylic bromide as a key intermediate. This method allows precise control over the placement and nature of peripheral groups in the final macromolecule (Hawker & Fréchet, 1990).

Catalytic Activity in Organic Synthesis

Compounds like this compound may find application in the synthesis of palladium(II) complexes, which are known for their catalytic activity in Mizoroki–Heck coupling reactions. Such reactions are fundamental in creating carbon-carbon bonds, a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers (Türkmen et al., 2009).

Organic Synthesis and Cyclization Reactions

In organic synthesis, the structural features of this compound could be leveraged in cyclization reactions under microwave-assisted conditions. Similar brominated compounds have been used to synthesize complex organic frameworks, such as benzo[ c]chromen-6-ones and their analogues, through cyclization of aryl 2-bromobenzoates (Dao et al., 2018).

Generation and Immobilization of Radicals

The one-electron cleavage of benzylic bromides, including compounds structurally related to this compound, at palladium and palladized cathodes, is an area of interest. This process facilitates the generation of benzyl radicals, which can be immobilized onto solid interfaces, opening avenues for innovative material synthesis and surface functionalization (Jouikov & Simonet, 2010).

Wirkmechanismus

The compound’s mechanism of action depends on its specific application. As an intermediate in organic synthesis, it serves as a versatile building block for creating more complex molecules. Its reactivity lies in the electrophilic substitution reactions at the benzene ring, facilitated by the bromine and fluorine substituents .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-3-(bromomethyl)-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-3-4-5(10)1-2-6(11)7(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRYODVFJLLNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CBr)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

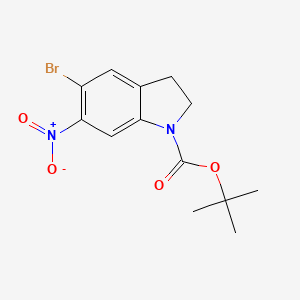

![tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethylcarbamate](/img/structure/B1477847.png)

![Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1477852.png)

![2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1477863.png)